molecular formula C13H21N3 B1525810 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine CAS No. 1007869-61-5

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

Cat. No.: B1525810
CAS No.: 1007869-61-5
M. Wt: 219.33 g/mol
InChI Key: SQTUPDJOXRJLPO-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine ( 1007869-61-5) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol, is characterized by a piperidine ring substituted with a dimethylamino group and a 4-aminophenyl group . Its structure is part of a family of aminophenyl-substituted piperidine derivatives that are of significant interest in medicinal chemistry. Related structural isomers, such as the 4-amine analog, have been investigated in the context of inhibiting cellular proliferation, suggesting potential research applications in developing therapies for proliferative disorders . As a versatile intermediate, it can be utilized in the synthesis of more complex molecules for various research applications. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for handling information. The compound requires storage in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15(2)13-4-3-9-16(10-13)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTUPDJOXRJLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732472
Record name 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007869-61-5
Record name 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Condensation-Based Piperidine Formation

A classical method to prepare substituted piperidines involves Mannich condensation of acetone dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines. This reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates or their N-substituted derivatives, which serve as intermediates for further functionalization toward the target compound.

  • This method allows for the introduction of aromatic substituents (such as 4-aminophenyl) at the 3-position through condensation with the corresponding aldehyde.
  • Subsequent reduction and functional group transformations convert the oxopiperidine intermediates into the desired amines.

Palladium-Catalyzed Coupling and Reductive Amination

Another advanced synthetic route involves:

  • Preparation of triflate intermediates from substituted piperidines.
  • Palladium-catalyzed coupling reactions to introduce amine substituents such as benzylamine derivatives.
  • Reductive amination steps to install N,N-dimethyl groups on the piperidine nitrogen.

For example, treatment of a piperidine triflate intermediate with benzylamine under palladium catalysis yields an amine-substituted piperidine, which can then be reductively aminated to introduce N,N-dimethyl groups.

Amide Coupling with N,N-Dimethylpiperidin-4-amine

In related synthetic pathways, the coupling of carboxylic acid derivatives with N,N-dimethylpiperidin-4-amine in the presence of coupling agents such as HBTU and bases like Hunig's base has been employed.

  • This method is used in the preparation of complex molecules containing the 1-(4-(dimethylamino)piperidine-1-carbonyl)phenyl moiety.
  • It involves hydrolysis of esters to carboxylic acids followed by amide bond formation with N,N-dimethylpiperidin-4-amine.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations References
Mannich Condensation Condensation of acetone dicarboxylic ester, aromatic aldehyde, ammonia/amine Direct formation of substituted piperidines; versatile for various substituents Requires further reduction and functionalization steps
Palladium-Catalyzed Coupling & Reductive Amination Formation of triflate intermediate, Pd-catalyzed amine coupling, reductive amination High selectivity and functional group tolerance Requires expensive catalysts and careful control of conditions
Amide Coupling with N,N-Dimethylpiperidin-4-amine Hydrolysis of ester to acid, coupling with N,N-dimethylpiperidin-4-amine using HBTU Efficient amide bond formation; suitable for complex molecules Multi-step process; requires purification and crystallization

Detailed Research Findings and Notes

  • The Mannich condensation approach is well-established for synthesizing piperidine cores with various substitutions. The method provides a scaffold that can be further modified to introduce the 4-aminophenyl group and N,N-dimethyl substitution.
  • Palladium-catalyzed coupling reactions offer a modern and efficient route to introduce amine functionalities on the piperidine ring, particularly useful for complex molecule synthesis. The use of triflate intermediates enhances the reactivity and selectivity of coupling.
  • The amide coupling method using HBTU and Hunig's base is a robust technique for attaching the N,N-dimethylpiperidinyl moiety to aromatic carboxylic acids, enabling the synthesis of derivatives relevant in pharmaceutical applications, including mTOR and PI3K inhibitors.
  • Purification and crystallization steps are critical in these syntheses to obtain the compound in high purity and yield, as highlighted in patent literature.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol. Its structure features a piperidine ring substituted with an aminophenyl group, which is crucial for its biological activity. The compound's properties suggest it may interact effectively with biological targets, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-aminophenol, including compounds similar to 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, exhibit broad-spectrum antimicrobial properties. In vitro tests have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic activities. Research indicates that related compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase . These findings suggest that derivatives of this compound could be developed into antidiabetic medications, potentially offering a dual-action approach by addressing both microbial infections and blood sugar levels.

Cancer Research

The interaction of this compound with DNA has been studied, indicating potential anticancer properties. The ability to inhibit DNA replication in cancer cells positions it as a candidate for further research in oncology . The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation.

Case Studies and Research Findings

Study FocusFindingsImplications
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteriaPotential for new antibiotic development
Antidiabetic ActivityInhibition rates of 93.2% for α-amylase and 73.7% for α-glucosidaseDevelopment of dual-action antidiabetic agents
DNA InteractionEvidence of binding affinity affecting DNA replicationExploration as a novel anticancer agent

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The aminophenyl group may facilitate binding to specific sites, while the piperidine ring provides structural stability. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, differing in substituent positions, aromatic systems, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hazard Profile (GHS)
1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine 1007870-70-3 C₁₃H₂₁N₃ 219.33 Aminophenyl at 3-position; dimethylamine at 4-position Not reported
1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 1089279-91-3 C₁₄H₂₃N₃O 249.35 Methoxy group at phenyl 3-position; dimethylamine at 4-position H302, H315, H319, H335
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine 1089279-90-2 C₁₄H₂₁N₃O₃ 279.34 Nitro and methoxy groups on phenyl ring Not reported
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride 1353980-07-0 C₁₄H₂₃ClN₂O 270.80 Methoxybenzyl substituent; methylamine instead of dimethylamine Not reported
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine 1713160-41-8 C₁₃H₁₈F₃N₃ 273.30 Pyridine ring with CF₃ group; dimethylamine at 4-position Not reported

Impact of Structural Variations

  • Aromatic Substitution: The position of the aminophenyl group (3- vs. 4-) influences electronic properties and binding interactions. For example, 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine may exhibit altered solubility or receptor affinity compared to the 4-aminophenyl analog .
  • Piperidine Ring Modifications: The dimethylamine position (3- vs. 4-) alters steric effects. For instance, 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS 1089279-91-3) may have distinct conformational flexibility compared to the target compound .
  • Functional Group Additions :

    • The trifluoromethyl group in 1713160-41-8 introduces strong electron-withdrawing effects, enhancing metabolic stability in drug candidates .
    • Methoxy groups (e.g., in 1089279-91-3) increase hydrophobicity and may improve blood-brain barrier penetration .

Biological Activity

1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antiviral properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-aminophenyl group and two methyl groups at the nitrogen atom. This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperidine structures have demonstrated notable cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro assays showed that certain piperidine derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For example, compounds related to this compound demonstrated IC50 values against MDA-MB-231 breast cancer cells that were lower than that of imatinib, a well-known anticancer drug .
  • Mechanism of Action : The anticancer effects are hypothesized to be due to the inhibition of specific kinases involved in cell proliferation and survival pathways. This aligns with findings where similar compounds inhibited c-KIT and ABL kinases, leading to reduced tumor growth in xenograft models .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2316.25c-KIT inhibition
Compound BHeLa8.18ABL kinase inhibition
ImatinibMDA-MB-23135.50BCR-ABL inhibition

Antiviral Activity

In addition to its anticancer properties, research has explored the antiviral potential of similar compounds targeting dengue virus (DENV) by inhibiting host kinases AAK1 and GAK.

Case Study:

  • Selective Inhibition : Compounds structurally related to this compound have shown selective inhibition of DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests a promising avenue for developing broad-spectrum antivirals based on this scaffold .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of any compound.

Key Pharmacokinetic Insights:

  • Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. However, further research is required to optimize these profiles for clinical applications.
  • Toxicology : Toxicological assessments are ongoing, but initial findings suggest that the compound exhibits a manageable safety profile at therapeutic doses.

Q & A

Q. Optimization tips :

  • Use palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products .

What analytical techniques are essential for characterizing this compound?

Basic
Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 2.1–2.5 ppm) .
    • ¹³C NMR : Confirms carbon backbone, including quaternary carbons in the piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 234.17) .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system (λmax ~255 nm) .

What are the hypothesized biological targets and mechanisms of action for this compound?

Basic
Piperidine derivatives exhibit diverse bioactivity:

  • Janus kinase (JAK) inhibition : The dimethylamino and aminophenyl groups may bind JAK catalytic domains, modulating inflammatory signaling .
  • Antimicrobial activity : Structural analogs show efficacy against Plasmodium falciparum (malaria) via heme polymerization disruption .
  • Neuroprotective effects : Piperidine moieties interact with acetylcholine receptors, suggesting potential in neurodegenerative disease research .

How can researchers resolve contradictions in biological assay data for this compound?

Advanced
Contradictions may arise from:

  • Purity issues : Validate compound purity (>95%) via HPLC before testing .
  • Assay variability : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

Case study : In antimalarial assays, analogs with 4-chlorophenyl groups showed IC50 variations (24–92% yield impact activity); optimizing substituent polarity improved consistency .

What computational strategies predict binding affinity and selectivity for target proteins?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with JAK2 (PDB: 4U6J). The aminophenyl group may form hydrogen bonds with Leu855 and Asp994 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design derivatives with enhanced potency .

How can reaction yields be improved while minimizing by-products?

Q. Advanced

  • Catalyst screening : Test Pd/C or CuI for coupling steps; copper catalysts reduce aryl halide by-products .
  • Temperature gradients : Slow heating (2°C/min) during cyclization prevents decomposition .
  • Workup protocols : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product efficiently .

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at –20°C in airtight containers; stability ≥5 years .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Reactant of Route 2
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1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

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